molecular formula C18H21FN4O B2566593 7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2109057-80-7

7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2566593
CAS No.: 2109057-80-7
M. Wt: 328.391
InChI Key: NXQQTLBEZYTHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C18H21FN4O and its molecular weight is 328.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

A key area of research involving compounds related to 7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents. These compounds have been synthesized and screened for their antibacterial activity, indicating their potential as therapeutic agents against bacterial infections. The synthesis involves the treatment of specific s-triazines with aromatic aldehydes to yield chalcones, which upon further cyclization yield the respective pyrazolines, amino pyrimidines, and pyrimidinethiones (A. Solankee et al., 2004; K. Kapadia et al., 2007).

Antimicrobial and Antitumor Applications

Further research into the antimicrobial and antitumor applications of related pyrazole derivatives has demonstrated their potential as biological potent agents. These studies involve the synthesis of various chalcones, pyrazolines, isoxazolines, and aminopyrimidines, all of which have been tested for their antimicrobial activities, highlighting their potential in fighting microbial infections and their use as antitumor agents (A. Solankee et al., 2006; R. Mohareb et al., 2015).

Molecular Docking Studies for Potential Anticancer Agents

Molecular docking studies have been conducted to assess the potential of pyrazole derivatives as anticancer agents. These studies involve evaluating the interactions between these compounds and specific proteins associated with cancer, providing insights into their potential efficacy as anticancer drugs. Notable studies include the design, synthesis, and evaluation of pyrazole derivatives, highlighting their inhibitory activity against topoisomerase IIα and their in vitro cytotoxicity against various cancerous cell lines (Raquib Alam et al., 2016).

Novel Synthesis Techniques and Characterization

Research has also focused on novel synthesis techniques, such as microwave synthesis, and detailed computational evaluations to understand the reactivity and pharmaceutical potential of pyrazole derivatives. These studies not only contribute to the efficient synthesis of these compounds but also provide a deeper understanding of their molecular properties and potential pharmaceutical applications (J. Raval et al., 2012; Renjith Thomas et al., 2018).

Properties

IUPAC Name

7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c19-13-8-6-12(7-9-13)15-10-16-18(24)20-11-17(23(16)22-15)21-14-4-2-1-3-5-14/h6-10,14,17,21H,1-5,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQQTLBEZYTHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CNC(=O)C3=CC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.